molecular formula C4H4Br2O2 B14686219 (E)-2,3-dibromobut-2-enoic acid CAS No. 24557-17-3

(E)-2,3-dibromobut-2-enoic acid

Cat. No.: B14686219
CAS No.: 24557-17-3
M. Wt: 243.88 g/mol
InChI Key: JLOCFBSZCRXEES-NSCUHMNNSA-N
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Description

(E)-2,3-dibromobut-2-enoic acid is an organic compound characterized by the presence of two bromine atoms and a carboxylic acid group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-dibromobut-2-enoic acid typically involves the bromination of but-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the double bond. Commonly, the reaction is performed in the presence of a solvent such as carbon tetrachloride or chloroform, with bromine being added dropwise to the solution of but-2-enoic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-dibromobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo ketones, while reduction can produce butenoic acid derivatives with fewer bromine atoms .

Scientific Research Applications

(E)-2,3-dibromobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2,3-dibromobut-2-enoic acid involves its interaction with molecular targets through its bromine atoms and carboxylic acid group. These functional groups enable the compound to participate in various chemical reactions, including binding to active sites of enzymes or reacting with nucleophiles. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3-dibromobut-2-enoic acid: Similar structure but different stereochemistry.

    2,3-dichlorobut-2-enoic acid: Chlorine atoms instead of bromine.

    2,3-dibromopropanoic acid: Shorter carbon chain.

Uniqueness

(E)-2,3-dibromobut-2-enoic acid is unique due to its specific stereochemistry and the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .

Properties

CAS No.

24557-17-3

Molecular Formula

C4H4Br2O2

Molecular Weight

243.88 g/mol

IUPAC Name

(E)-2,3-dibromobut-2-enoic acid

InChI

InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8)/b3-2+

InChI Key

JLOCFBSZCRXEES-NSCUHMNNSA-N

Isomeric SMILES

C/C(=C(/C(=O)O)\Br)/Br

Canonical SMILES

CC(=C(C(=O)O)Br)Br

Origin of Product

United States

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